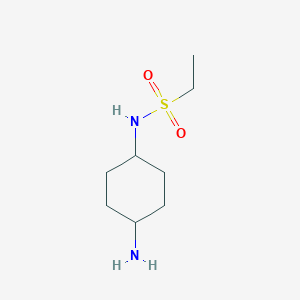

N-(4-aminocyclohexyl)ethanesulfonamide

Übersicht

Beschreibung

N-(4-aminocyclohexyl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further connected to an ethanesulfonamide group.

Biologische Aktivität

N-(4-aminocyclohexyl)ethanesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic implications, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by its sulfonamide functional group, which is known for its role in various biological processes. Sulfonamides generally exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition effects.

The biological activity of this compound primarily involves the inhibition of specific enzymes:

- Acetylcholinesterase (AChE) : This enzyme is crucial in the hydrolysis of the neurotransmitter acetylcholine. Inhibition can lead to increased levels of acetylcholine at synapses, which is beneficial in treating conditions like Alzheimer's disease.

- Carbonic Anhydrase (CA) : This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition can have therapeutic effects in conditions such as glaucoma and certain types of edema.

Research indicates that this compound exhibits significant inhibitory activity against AChE and CA. The inhibition constants () for these enzymes have been reported in various studies:

| Enzyme | Inhibition Constant () |

|---|---|

| Acetylcholinesterase | 23.11–52.49 nM |

| Carbonic Anhydrase I | 18.66–59.62 nM |

| Carbonic Anhydrase II | 9.33–120.80 nM |

These values suggest that the compound may be more effective than traditional inhibitors like tacrine and acetazolamide, which are used clinically for similar purposes .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound showed potent inhibition against AChE and CA, with promising cytotoxicity profiles on neuroblastoma cell lines .

- Neurotoxicity Assessment : Investigations into the neurotoxic effects revealed that while some derivatives exhibited high potency against target enzymes, they also presented cytotoxic effects on neuronal cells. This dual effect necessitates careful consideration in therapeutic applications .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity and interaction mechanisms of this compound with AChE and CA. These studies support the hypothesis that structural modifications can enhance selectivity and reduce toxicity .

Therapeutic Implications

Given its biological activity, this compound holds potential for:

- Alzheimer’s Disease Treatment : By increasing acetylcholine levels through AChE inhibition, it may alleviate cognitive decline.

- Glaucoma Management : CA inhibition could help reduce intraocular pressure.

Eigenschaften

IUPAC Name |

N-(4-aminocyclohexyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h7-8,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGMIEHZKLHZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.